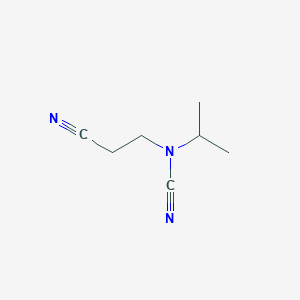![molecular formula C29H20Cl4O4 B12535702 13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[1414304,9012,33019,24027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene is a complex organic compound characterized by its unique hexacyclic structure and multiple chlorine and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and oxygen-containing reagents. The reaction conditions usually require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated or deoxygenated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce less chlorinated compounds.
Wissenschaftliche Forschungsanwendungen
13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrachloro-1,4-benzoquinone: A quinone compound with four chlorine atoms, known for its catalytic activity and use in organic synthesis.
1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid: A perylene derivative with chlorinated bay positions, used in optoelectronic applications.
Uniqueness
13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene is unique due to its hexacyclic structure and the presence of multiple chlorine and oxygen atoms. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C29H20Cl4O4 |
|---|---|
Molekulargewicht |
574.3 g/mol |
IUPAC-Name |
13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene |
InChI |
InChI=1S/C29H20Cl4O4/c30-22-10-24(32)28-20-9-21-27(35-13-17-6-2-1-5-16(17)12-34-26(20)22)23(31)11-25(33)29(21)37-15-19-8-4-3-7-18(19)14-36-28/h1-8,10-11H,9,12-15H2 |
InChI-Schlüssel |
MHKKXXQTJKPCOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3C(=CC(=C2OCC4=CC=CC=C4COC5=C(C=C(C(=C51)OCC6=CC=CC=C6CO3)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
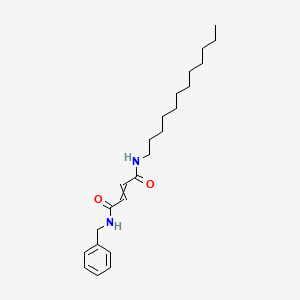
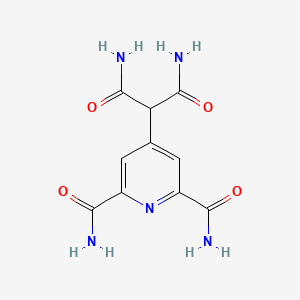
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
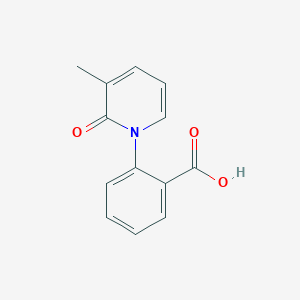
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535661.png)
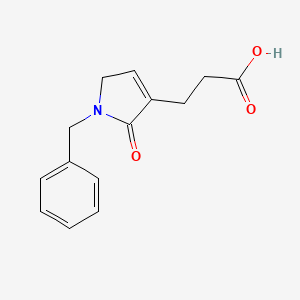
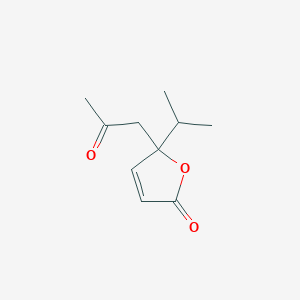
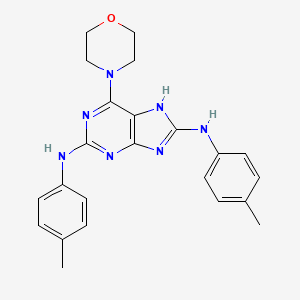
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)
![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
